molecular formula C18H23N5S B13366014 6-(3,4-Dimethylbenzyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(3,4-Dimethylbenzyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13366014
M. Wt: 341.5 g/mol
InChI Key: IDUVJAMEFRSRTK-UHFFFAOYSA-N
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Description

6-(3,4-Dimethylbenzyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a synthetic organic compound that belongs to the class of triazolothiadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-Dimethylbenzyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. The general synthetic route may include:

    Formation of the Triazole Ring: This can be achieved by reacting hydrazine derivatives with carbon disulfide to form 1,2,4-triazole-3-thione.

    Substitution Reactions: The triazole-3-thione can undergo substitution reactions with various alkylating agents to introduce the desired substituents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Using specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

    Purification: Employing techniques such as recrystallization or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-Dimethylbenzyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Potential use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of 6-(3,4-Dimethylbenzyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating specific enzymes.

    Receptors: Binding to receptors and modulating their activity.

    Pathways: Affecting various biochemical pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    Triazolothiadiazoles: Other compounds in this class with similar structures.

    Benzyl Derivatives: Compounds with benzyl groups that exhibit similar biological activities.

Properties

Molecular Formula

C18H23N5S

Molecular Weight

341.5 g/mol

IUPAC Name

6-[(3,4-dimethylphenyl)methyl]-3-(1-methylpiperidin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H23N5S/c1-12-4-5-14(10-13(12)2)11-16-21-23-17(19-20-18(23)24-16)15-6-8-22(3)9-7-15/h4-5,10,15H,6-9,11H2,1-3H3

InChI Key

IDUVJAMEFRSRTK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CC2=NN3C(=NN=C3S2)C4CCN(CC4)C)C

Origin of Product

United States

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